molecular formula C23H26ClF3N6O4 B15137560 Parp7-IN-18

Parp7-IN-18

Cat. No.: B15137560
M. Wt: 542.9 g/mol
InChI Key: YSVWRWHSYZIFDS-HOTGVXAUSA-N
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Description

Parp7-IN-18 is a selective inhibitor of poly(adenosine diphosphate-ribose) polymerase 7 (PARP7), a member of the poly(adenosine diphosphate-ribose) polymerase family. PARP7 plays a crucial role in regulating cellular stress responses and modulating immune responses. Inhibition of PARP7 has shown promise in cancer therapy, particularly in restoring type I interferon signaling responses, leading to tumor regression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Parp7-IN-18 involves coupling a thiosemicarbazone group with a benzofuran pyrimidine-one via different linkers . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the coupling process. The specific steps and conditions may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Parp7-IN-18 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

Parp7-IN-18 has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Parp7-IN-18 is unique among PARP inhibitors due to its high selectivity for PARP7. Other similar compounds include:

This compound stands out due to its superior selectivity and efficacy in targeting PARP7, making it a promising candidate for further research and development in cancer therapy.

Properties

Molecular Formula

C23H26ClF3N6O4

Molecular Weight

542.9 g/mol

IUPAC Name

4-[(2S)-2-[[3-[(11S)-5-chloro-8-oxa-1,3,13-triazatricyclo[9.4.0.02,7]pentadeca-2(7),3,5-trien-13-yl]-3-oxopropoxy]methyl]azetidin-1-yl]-5-(trifluoromethyl)-1H-pyridazin-6-one

InChI

InChI=1S/C23H26ClF3N6O4/c24-14-9-18-21(28-10-14)33-6-5-31(12-15(33)2-8-37-18)19(34)3-7-36-13-16-1-4-32(16)17-11-29-30-22(35)20(17)23(25,26)27/h9-11,15-16H,1-8,12-13H2,(H,30,35)/t15-,16-/m0/s1

InChI Key

YSVWRWHSYZIFDS-HOTGVXAUSA-N

Isomeric SMILES

C1CN([C@@H]1COCCC(=O)N2CCN3[C@H](C2)CCOC4=C3N=CC(=C4)Cl)C5=C(C(=O)NN=C5)C(F)(F)F

Canonical SMILES

C1CN(C1COCCC(=O)N2CCN3C(C2)CCOC4=C3N=CC(=C4)Cl)C5=C(C(=O)NN=C5)C(F)(F)F

Origin of Product

United States

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